molecular formula C15H10N2O3 B5156226 2-(2-furyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole

2-(2-furyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole

Cat. No. B5156226
M. Wt: 266.25 g/mol
InChI Key: MCLQVLBTJAUYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is also known as FBM1 and has a molecular formula of C17H12N2O2.

Scientific Research Applications

2-(2-furyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a catalyst for organic reactions.

Mechanism of Action

The exact mechanism of action of 2-(2-furyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2-furyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole in lab experiments is its high potency and selectivity for specific targets. However, its poor solubility in water and low stability under certain conditions can limit its use in certain experiments.

Future Directions

There are several future directions for the research of 2-(2-furyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole. One of the potential areas of investigation is the development of novel derivatives with improved pharmacological properties. Another direction is the exploration of the potential use of this compound as a fluorescent probe for detecting other biomolecules. Furthermore, the investigation of the potential use of this compound as a catalyst for organic reactions is still in its early stages and requires further research.

Synthesis Methods

The synthesis of 2-(2-furyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole has been reported in the literature. One of the commonly used methods involves the reaction of 2-acetylfuran and 3-methyl-2-benzofuran-1,4-diamine with triethyl orthoformate and ammonium acetate in acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by column chromatography.

properties

IUPAC Name

2-(furan-2-yl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c1-9-10-5-2-3-6-11(10)19-13(9)15-17-16-14(20-15)12-7-4-8-18-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLQVLBTJAUYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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